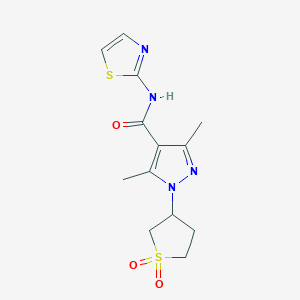![molecular formula C16H27NO2 B12167367 Tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine](/img/structure/B12167367.png)
Tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine is an organic compound with a complex structure that includes a tert-butyl group, a hydroxy group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with a suitable epoxide, such as 2-(4-(propan-2-yl)phenoxy)propan-1-ol, under basic conditions. The reaction typically requires a catalyst, such as potassium carbonate, and is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the phenoxy group.
2,2-bis(4-hydroxy-3-tert-butylphenyl)propane: Contains similar functional groups but has a different overall structure.
Uniqueness
Tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H27NO2 |
|---|---|
Molecular Weight |
265.39 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(4-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H27NO2/c1-12(2)13-6-8-15(9-7-13)19-11-14(18)10-17-16(3,4)5/h6-9,12,14,17-18H,10-11H2,1-5H3 |
InChI Key |
KMBHNKCSFTXPOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CNC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Chloro-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12167284.png)
![N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B12167289.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12167304.png)




methanolate](/img/structure/B12167341.png)
![2'-butyl-1'-oxo-N-(pyridin-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12167345.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide](/img/structure/B12167348.png)
![6-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-2H-chromen-2-one](/img/structure/B12167353.png)

![(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12167360.png)
![6-{[(5-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B12167375.png)
